N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide

Catalog No.
S15234241
CAS No.
54099-16-0
M.F
C21H39IN2O
M. Wt
462.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-(Diethylamino)propyl)-1-adamantaneacetamide e...

CAS Number

54099-16-0

Product Name

N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide

IUPAC Name

2-(1-adamantyl)-N-[3-(diethylamino)propyl]acetamide;iodoethane

Molecular Formula

C21H39IN2O

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C19H34N2O.C2H5I/c1-3-21(4-2)7-5-6-20-18(22)14-19-11-15-8-16(12-19)10-17(9-15)13-19;1-2-3/h15-17H,3-14H2,1-2H3,(H,20,22);2H2,1H3

InChI Key

UMRCHYLDMXVONG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)CC12CC3CC(C1)CC(C3)C2.CCI

N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide is a synthetic compound that belongs to the class of adamantane derivatives. This compound features a unique structure characterized by the presence of an adamantane moiety, which is a polycyclic hydrocarbon known for its stability and rigidity. The diethylamino group contributes to its potential biological activity, while the ethyl iodide component may enhance its reactivity in various chemical processes.

Typical of amides and quaternary ammonium salts. Key reactions include:

  • Nucleophilic Substitution: The iodide group can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Hydrolysis: In the presence of water, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Alkylation Reactions: The diethylamino group can participate in alkylation reactions, potentially forming more complex structures.

Research indicates that compounds with adamantane structures often exhibit significant biological activities, including antiviral properties. N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide may possess pharmacological potential due to its structural characteristics. Specifically, adamantane derivatives have been studied for their effectiveness against viral infections, particularly influenza viruses. The diethylamino group may enhance solubility and bioavailability, further contributing to its biological activity.

The synthesis of N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide typically involves several steps:

  • Formation of Adamantane Derivative: Starting from 1-adamantaneacetic acid, the carboxylic acid group is converted into an amide using diethylamine.
  • Iodination: The resulting amide can then be treated with ethyl iodide to introduce the iodide substituent.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound.

Specific methods and conditions for these reactions can vary based on desired yields and purity levels.

N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide has potential applications in several fields:

  • Pharmaceuticals: As a potential antiviral agent, it may be used in drug formulations aimed at treating viral infections.
  • Chemical Research: Its unique structure makes it a candidate for studies in medicinal chemistry and material science.
  • Biochemical Assays: It could serve as a reagent in biochemical assays or as a probe for studying biological systems.

Interaction studies involving N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide focus on its binding affinity with various biological targets, such as enzymes or viral proteins. These studies help elucidate its mechanism of action and potential therapeutic effects. Preliminary data may suggest interactions with specific receptors or enzymes involved in viral replication.

Several compounds share structural similarities with N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide, including:

Compound NameStructureUnique Features
N-(3-Dimethylaminopropyl)-1-adamantaneacetamideContains dimethylamine instead of diethylamineOften studied for its antiviral properties
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide methiodideCarbodiimide structureUsed primarily in peptide synthesis
N,N-Diethyl-2-amino-2-methylpropanamideSimilar amine structureDifferent functional groups affecting solubility

The uniqueness of N-(3-(Diethylamino)propyl)-1-adamantaneacetamide ethyl iodide lies in its combination of the adamantane core with a diethylamino substituent, which may impart distinct pharmacological properties compared to other derivatives.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

462.21071 g/mol

Monoisotopic Mass

462.21071 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-11-2024

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